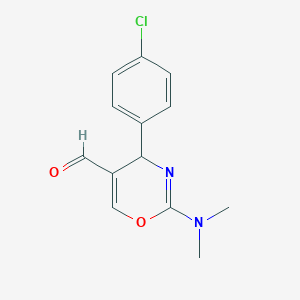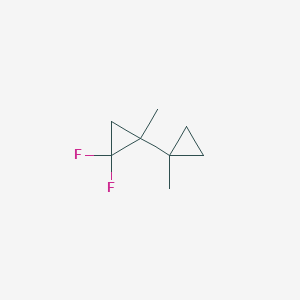
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane, also known as DFMCC, is a synthetic compound that belongs to the class of cyclopropane derivatives. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
科学研究应用
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been employed as a versatile reagent for the preparation of various compounds.
作用机制
The mechanism of action of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane is not well understood. However, it is believed to act as an alkylating agent, which can covalently modify DNA and proteins, leading to cell death. 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to exhibit potent cytotoxicity against various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability under certain conditions.
未来方向
There are several future directions for the research on 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and tuberculosis. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane.
合成方法
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane can be synthesized using various methods, including the reaction of 1,1-difluoro-2-bromo-2-methylcyclopropane with 1-methylcyclopropylmagnesium bromide, followed by the elimination of magnesium bromide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropanecarboxylic acid with 1-methylcyclopropylmagnesium bromide, followed by decarboxylation.
属性
CAS 编号 |
110808-51-0 |
|---|---|
分子式 |
C8H12F2 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
1,1-difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C8H12F2/c1-6(3-4-6)7(2)5-8(7,9)10/h3-5H2,1-2H3 |
InChI 键 |
QBSQZVNXHABRLF-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2(CC2(F)F)C |
规范 SMILES |
CC1(CC1)C2(CC2(F)F)C |
同义词 |
1,1-Bicyclopropyl,2,2-difluoro-1,1-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



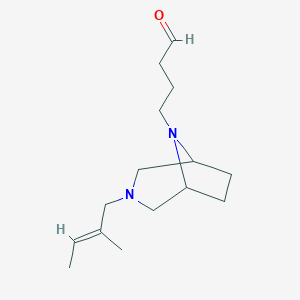
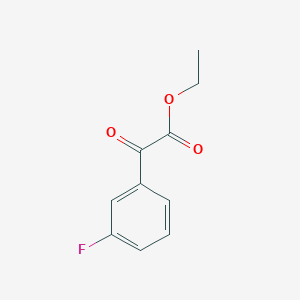
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
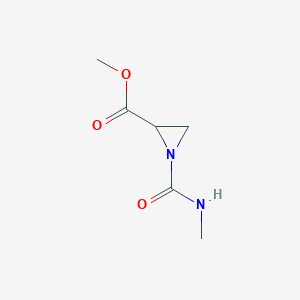
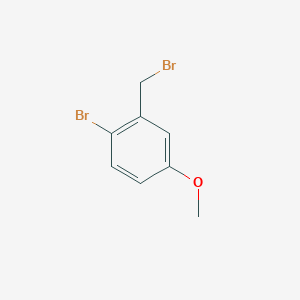
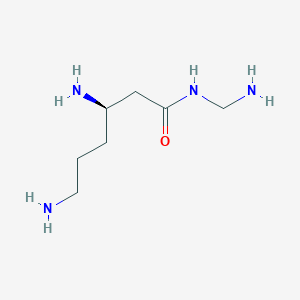
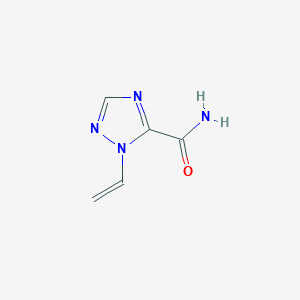
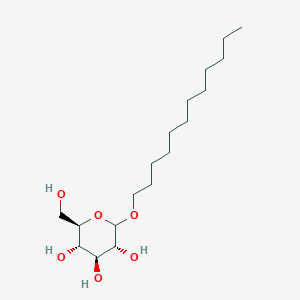
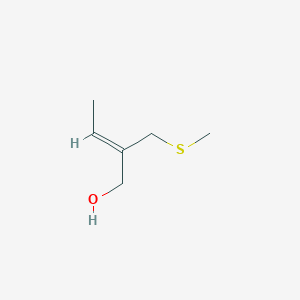
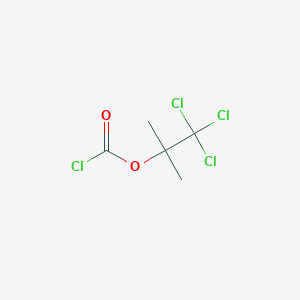
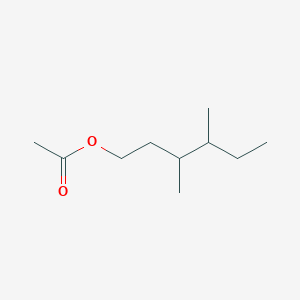
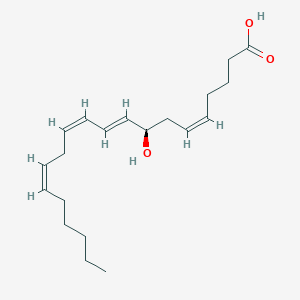
![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)
